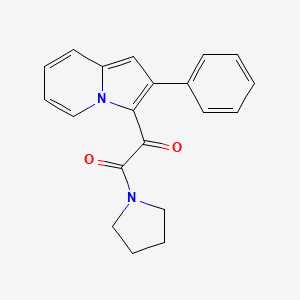![molecular formula C15H21NO3 B5702765 4-[(4-isopropylphenoxy)acetyl]morpholine](/img/structure/B5702765.png)
4-[(4-isopropylphenoxy)acetyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-isopropylphenoxy)acetyl]morpholine, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound was first synthesized in 2006 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific investigations.
Mécanisme D'action
4-[(4-isopropylphenoxy)acetyl]morpholine works by binding to the active site of PAK1 and preventing its activation. This, in turn, leads to a decrease in cell growth and proliferation, which can ultimately inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-isopropylphenoxy)acetyl]morpholine can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. Additionally, 4-[(4-isopropylphenoxy)acetyl]morpholine has been found to sensitize cancer cells to chemotherapy, making them more susceptible to treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(4-isopropylphenoxy)acetyl]morpholine in lab experiments is its specificity for PAK1. This allows researchers to target this protein specifically, without affecting other cellular processes. However, one limitation is that 4-[(4-isopropylphenoxy)acetyl]morpholine may not be effective in all types of cancer, as PAK1 is not overexpressed in all tumors.
Orientations Futures
There are several potential future directions for research involving 4-[(4-isopropylphenoxy)acetyl]morpholine. One area of interest is the development of more potent and selective inhibitors of PAK1. Additionally, researchers may investigate the use of 4-[(4-isopropylphenoxy)acetyl]morpholine in combination with other cancer treatments, such as chemotherapy or immunotherapy. Finally, studies may explore the potential use of 4-[(4-isopropylphenoxy)acetyl]morpholine in other disease states, such as neurological disorders, where PAK1 has been implicated.
Méthodes De Synthèse
The synthesis of 4-[(4-isopropylphenoxy)acetyl]morpholine involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-(acetyloxy)isopropylbenzene. This intermediate is then reacted with morpholine in the presence of a base catalyst to produce the final product, 4-[(4-isopropylphenoxy)acetyl]morpholine.
Applications De Recherche Scientifique
4-[(4-isopropylphenoxy)acetyl]morpholine has been shown to have potential applications in cancer research. Specifically, it has been found to inhibit the activity of a protein called PAK1, which is involved in cell growth and proliferation. Overexpression of PAK1 has been linked to the development and progression of several types of cancer, including breast, prostate, and pancreatic cancer.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(2)13-3-5-14(6-4-13)19-11-15(17)16-7-9-18-10-8-16/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJSHUUEFPDHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylphenoxy)-1-morpholinoethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-[2-(aminocarbonothioyl)carbonohydrazonoyl]-3-(4-bromophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5702713.png)
![N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5702729.png)
![5-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5702735.png)


![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)ethyl]-2-methylpropanamide](/img/structure/B5702755.png)

![[(6-bromo-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5702778.png)
![N-isopropyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5702782.png)

![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5702802.png)
![1'-allyl-5'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5702803.png)